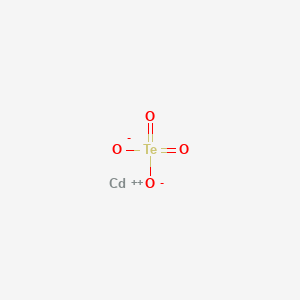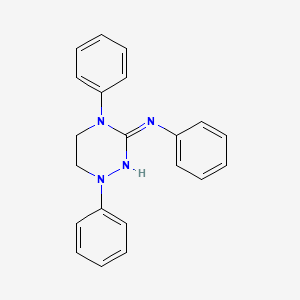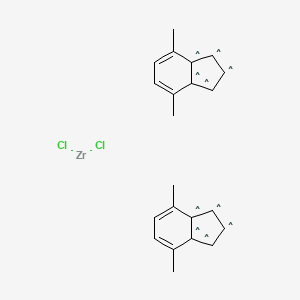
Bis(4,7-dimethylindenyl)zirconiumdichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4,7-dimethylindenyl)zirconiumdichloride is a chemical compound with the molecular formula C22H22Cl2Zr It is a metallocene complex, which means it contains a metal (zirconium) sandwiched between two cyclopentadienyl anions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4,7-dimethylindenyl)zirconiumdichloride typically involves the reaction of zirconium tetrachloride with 4,7-dimethylindenyl lithium. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then refluxed, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Bis(4,7-dimethylindenyl)zirconiumdichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium complexes.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often use reagents like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields zirconium oxides, while substitution reactions can produce a variety of zirconium complexes with different ligands.
科学研究应用
Bis(4,7-dimethylindenyl)zirconiumdichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyethylene and polypropylene.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Medicine: Research is ongoing into its potential use in cancer treatment, as it can be used to deliver cytotoxic agents directly to tumor cells.
Industry: It is used in the production of high-performance materials, including specialty plastics and elastomers.
作用机制
The mechanism by which Bis(4,7-dimethylindenyl)zirconiumdichloride exerts its effects involves the coordination of the zirconium center with various ligands. This coordination can activate the ligands, making them more reactive and facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally involve the formation of stable zirconium-ligand complexes.
相似化合物的比较
Similar Compounds
Bis(cyclopentadienyl)zirconium dichloride: Similar structure but with cyclopentadienyl ligands instead of 4,7-dimethylindenyl.
Bis(indenyl)zirconium dichloride: Similar structure but with indenyl ligands instead of 4,7-dimethylindenyl.
Bis(4,7-dimethylindenyl)hafnium dichloride: Similar structure but with hafnium instead of zirconium.
Uniqueness
Bis(4,7-dimethylindenyl)zirconiumdichloride is unique due to the presence of the 4,7-dimethylindenyl ligands, which provide steric and electronic properties that can influence the reactivity and stability of the compound. This makes it particularly useful in applications where specific reactivity or stability is required.
属性
分子式 |
C22H22Cl2Zr |
|---|---|
分子量 |
448.5 g/mol |
InChI |
InChI=1S/2C11H11.2ClH.Zr/c2*1-8-6-7-9(2)11-5-3-4-10(8)11;;;/h2*3-7H,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI 键 |
XFIIDQNAANWLFW-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC=C([C]2[C]1[CH][CH][CH]2)C.CC1=CC=C([C]2[C]1[CH][CH][CH]2)C.Cl[Zr]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


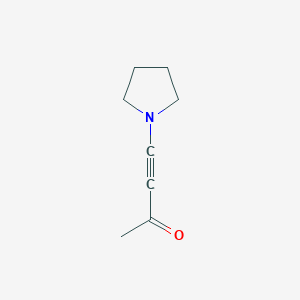
![3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B13818008.png)

![3-hydroxy-2-[N-(1-hydroxybutan-2-yl)-C-methylcarbonimidoyl]cyclohex-2-en-1-one](/img/structure/B13818024.png)
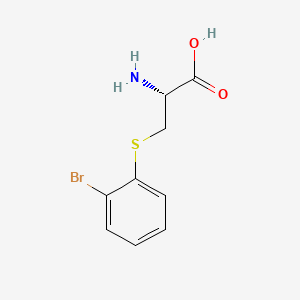
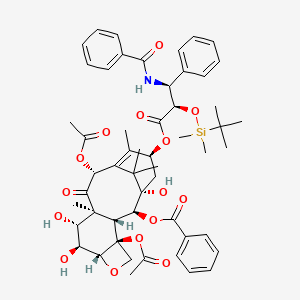
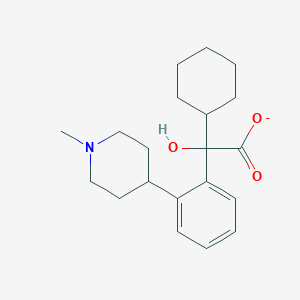
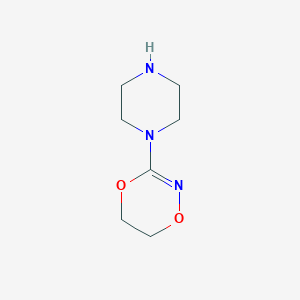

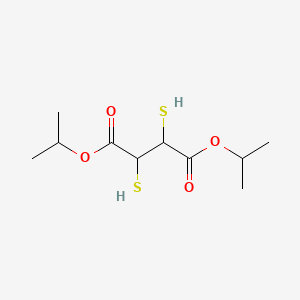
![[2-[(1S,2S,10S,11R,13S,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate](/img/structure/B13818065.png)
